

# A Comparative Guide to Thomsen-Friedenreich Antigen-Targeted Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Thomsen-Friedenreich (TF) antigen, a carbohydrate structure often masked on normal cells but prominently exposed on the surface of numerous cancer cells, has emerged as a compelling target for a new generation of cancer therapies. Its tumor-specific expression makes it an attractive candidate for therapeutic intervention, aiming to selectively destroy malignant cells while sparing healthy tissue. This guide provides a comparative overview of the clinical trial results for three distinct therapeutic modalities targeting the TF antigen: Antibody-Drug Conjugates (ADCs), Cancer Vaccines, and Chimeric Antigen Receptor (CAR) T-cell therapies.

### **Therapeutic Modalities: An Overview**

Therapies targeting the TF antigen are being explored across different platforms, each with a unique mechanism of action.

- Antibody-Drug Conjugates (ADCs): These therapies link a monoclonal antibody that
  specifically recognizes the TF antigen to a potent cytotoxic agent. The antibody component
  serves as a delivery vehicle, directing the chemotherapy drug directly to the cancer cells,
  thereby minimizing systemic toxicity.
- Cancer Vaccines: The goal of TF-antigen targeted vaccines is to stimulate the patient's own immune system to recognize and attack cancer cells expressing this antigen. These



vaccines typically contain a synthetic version of the TF antigen, often conjugated to a carrier protein to enhance immunogenicity.

CAR T-Cell Therapy: This innovative approach involves genetically modifying a patient's own
T-cells to express a chimeric antigen receptor (CAR) that recognizes the TF antigen. These
engineered T-cells are then infused back into the patient, where they can directly identify and
kill cancer cells.

## **Clinical Trial Data Comparison**

The following tables summarize the available quantitative data from clinical trials for each therapeutic modality. It is important to note that the clinical development of these therapies is at different stages, with ADCs showing the most mature clinical data for efficacy in solid tumors.

## **Antibody-Drug Conjugates (ADCs): MRG004A**

MRG004A is an investigational ADC targeting the TF antigen. Recent Phase I/II clinical trial results were presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting.[1]



| Trial<br>Identifier | Therapeut<br>ic Agent | Cancer<br>Type                      | Patient<br>Population                              | Objective<br>Response<br>Rate<br>(ORR)          | Disease<br>Control<br>Rate<br>(DCR)              | Key<br>Safety<br>Findings                                                                                                                                                                                                                       |
|---------------------|-----------------------|-------------------------------------|----------------------------------------------------|-------------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT04843<br>709[2]  | MRG004A               | Pancreatic<br>Cancer<br>(PC)        | Heavily<br>pretreated<br>(median 3<br>prior lines) | 33.3%<br>(4/12) in<br>the<br>2.0mg/kg<br>cohort | 83.3%<br>(10/12) in<br>the<br>2.0mg/kg<br>cohort | Manageabl e toxicity. Common treatment- related adverse events (TRAEs) include conjunctivit is, anemia, and hypoalbumi nemia. One dose- limiting toxicity (DLT) of Grade 3 Stevens- Johnson syndrome was reported at 1.8mg/kg and resolved. [3] |
| NCT04843<br>709[2]  | MRG004A               | Pancreatic Cancer (PC) with high TF | ≤2 prior<br>lines of<br>therapy                    | 80% (4/5)                                       | 100% (5/5)                                       | As above.                                                                                                                                                                                                                                       |



|                    |         | expression<br>(≥50%)                              |                                |                                                                 |           |           |
|--------------------|---------|---------------------------------------------------|--------------------------------|-----------------------------------------------------------------|-----------|-----------|
| NCT04843<br>709[2] | MRG004A | Triple-<br>Negative<br>Breast<br>Cancer<br>(TNBC) | Heavily<br>pretreated          | 25% (1/4)                                                       | 50% (2/4) | As above. |
| NCT04843<br>709[2] | MRG004A | Cervical<br>Cancer                                | 4 prior<br>lines of<br>therapy | 1 Partial Response (PR) and 1 Stable Disease (SD) in 2 patients | -         | As above. |

## Cancer Vaccines: TF(c)-KLH + QS21

A dose-escalating Phase I clinical trial evaluated a synthetic TF-cluster (c) antigen conjugated to keyhole limpet hemocyanin (KLH) with the adjuvant QS21 in patients with biochemically relapsed prostate cancer.



| Trial   | Therapeut           | Cancer             | Patient                                          | Primary                                    | Key                                                                                                                                          | Long-term                                                                                                                                 |
|---------|---------------------|--------------------|--------------------------------------------------|--------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Phase   | ic Agent            | Type               | Population                                       | Outcome                                    | Findings                                                                                                                                     | Follow-up                                                                                                                                 |
| Phase I | TF(c)-KLH<br>+ QS21 | Prostate<br>Cancer | Biochemic<br>ally<br>relapsed<br>(rising<br>PSA) | Immunoge<br>nicity<br>(Antibody<br>Titers) | All 20 evaluable patients developed maximum IgM and IgG antibody titers by week 9. Higher titers were observed at the lowest dose (1 µg).[4] | Some patients remained disease- free for over 50 months. A change in post- treatment versus pretreatme nt logPSA slopes was observed. [5] |

# CAR T-Cell Therapy: Targeting TF-Antigen (CD176) and MUC1

Clinical trial data for CAR T-cell therapies directly targeting the **Thomsen-Friedenreich antigen** (CD176) is not yet available, with research remaining in the preclinical stage.[6][7][8] However, as the TF antigen is a key component of the tumor-associated Mucin-1 (MUC1), early-phase clinical trials of MUC1-targeted CAR T-cell therapies provide relevant insights into the potential of targeting this glycan structure.



| Trial<br>Phase               | Therapeut ic Agent                                      | Target | Cancer<br>Type                             | Patient<br>Population | Efficacy                                     | Safety                                                                                                                  |
|------------------------------|---------------------------------------------------------|--------|--------------------------------------------|-----------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Phase I                      | pSM3-CAR<br>T-cells                                     | MUC1   | Metastatic<br>Seminal<br>Vesicle<br>Cancer | 1 patient             | Tumor<br>necrosis<br>observed.               | No side- effects reported. Positive serum cytokine responses. [9]                                                       |
| Phase I<br>(NCT0581<br>2326) | PD-1<br>knockout<br>MUC1-<br>targeted<br>CAR-T<br>cells | MUC1   | Advanced<br>Breast<br>Cancer               | 12 patients           | 5 patients<br>had stable<br>disease<br>(SD). | No grade 3-5 cytokine release syndrome (CRS) or neurotoxicit y. No DLTs or serious adverse events (SAEs) observed. [10] |

# Experimental Protocols & Methodologies MRG004A ADC (NCT04843709)

- Study Design: An open-label, multi-center, Phase I/II dose-escalation and expansion study.
- Patient Population: Patients with histologically or cytologically confirmed unresectable or metastatic solid tumors with documented disease progression on prior therapy.[2] Part B of the study requires documented TF presence in tumor biopsy specimens.[2]
- Intervention: MRG004A administered intravenously on Day 1 of every 3-week cycle.[2]



- Primary Outcome Measures: Maximum Tolerated Dose (MTD), Recommended Phase II
   Dose (RP2D), and Objective Response Rate (ORR).[11]
- Secondary Outcome Measures: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), pharmacokinetics, and immunogenicity.[11]
- TF Expression Analysis: Baseline tissue was evaluated for TF expression by immunohistochemistry (IHC) to assess its association with ORR and DCR.[3]

### TF(c)-KLH + QS21 Vaccine

- Study Design: A dose-escalating trial with four groups of five patients each.
- Patient Population: 20 patients with biochemically relapsed prostate cancer (rising Prostate-Specific Antigen - PSA) following primary therapy.[4]
- Intervention: Subcutaneous injections of synthetic TF in a clustered formation (c) conjugated to KLH with 100 μg of QS21 adjuvant. Doses of 1, 3, 10, and 30 μg of TF(c) were evaluated. Patients received five vaccinations over 6 months.[4]
- Immunogenicity Assessment: Serum samples were collected at multiple time points to monitor IgM and IgG antibody titers by ELISA.[4]
- Cellular and Functional Assays: Antibody binding to prostate cancer cell lines was assessed by flow cytometry, and complement-dependent cytotoxicity was performed on selected patient sera.[4]

### MUC1-Targeted CAR T-Cell Therapy (pSM3-CAR)

- Study Design: Interventional treatment in a single patient.
- Intervention: Two different anti-MUC1 CAR T-cell constructs (SM3-CAR with IL-12 and a modified pSM3-CAR without IL-12) were injected intratumorally into two separate metastatic lesions.[9]
- Efficacy and Safety Assessment: Efficacy was evaluated by observing tumor necrosis. Safety was monitored for any side effects, and immune response was assessed by measuring



serum cytokines.[9]

# **Visualizing the Mechanisms of Action**

The following diagrams illustrate the signaling pathways and experimental workflows for each therapeutic modality.



Click to download full resolution via product page

Figure 1: Mechanism of Action for a **Thomsen-Friedenreich Antigen**-Targeted Antibody-Drug Conjugate (ADC).





Click to download full resolution via product page

Figure 2: Workflow of a **Thomsen-Friedenreich Antigen**-Targeted Cancer Vaccine.





Click to download full resolution via product page

Figure 3: Logical Workflow for Thomsen-Friedenreich Antigen-Targeted CAR T-Cell Therapy.

#### **Conclusion and Future Directions**

The clinical development of therapies targeting the **Thomsen-Friedenreich antigen** is a rapidly evolving field. The promising early clinical data for the ADC MRG004A in heavily pretreated patient populations across multiple solid tumors highlights the potential of this approach. While cancer vaccines have demonstrated robust immunogenicity, translating this



into significant clinical efficacy remains a key objective for ongoing and future trials. CAR T-cell therapies targeting TF-antigen and related glycan structures are at an earlier stage of clinical development but hold the promise of potent and direct tumor cell killing.

For researchers and drug development professionals, the comparative data presented in this guide underscores the importance of continued investigation into the nuances of each therapeutic modality. Future research will likely focus on optimizing patient selection through biomarker analysis, exploring combination therapies to overcome resistance mechanisms, and advancing the clinical development of novel TF-antigen targeted agents. The distinct mechanisms of action of ADCs, vaccines, and CAR T-cell therapies suggest that a multi-pronged approach may ultimately be the most effective strategy for harnessing the therapeutic potential of the **Thomsen-Friedenreich antigen** in the fight against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mucin-1-Targeted Chimeric Antigen Receptor T Cells Are Effective and Safe in Controlling Solid Tumors in Immunocompetent Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Thomsen-Friedenreich (TF) antigen as a target for prostate cancer vaccine: clinical trial results with TF cluster (c)-KLH plus QS21 conjugate vaccine in patients with biochemically relapsed prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mucin-1—Targeted Chimeric Antigen Receptor T Cells Are Effective and Safe in Controlling Solid Tumors in Immunocompetent Host PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAR-Ts redirected against the Thomsen-Friedenreich antigen CD176 mediate specific elimination of malignant cells from leukemia and solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAR-Ts redirected against the Thomsen-Friedenreich antigen CD176 mediate specific elimination of malignant cells from leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. researchgate.net [researchgate.net]
- 9. Phase 1 clinical trial demonstrated that MUC1 positive metastatic seminal vesicle cancer can be effectively eradicated by modified Anti-MUC1 chimeric antigen receptor transduced T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- To cite this document: BenchChem. [A Comparative Guide to Thomsen-Friedenreich Antigen-Targeted Therapies in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043319#clinical-trial-results-for-thomsen-friedenreich-antigen-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com